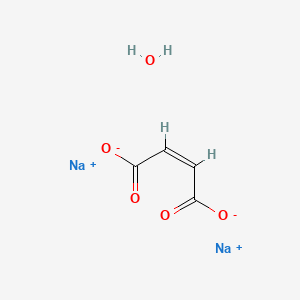

Sodium maleate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium maleate hydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding sodium hydroxide while maintaining a controlled pH. The resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by reacting maleic anhydride with sodium hydroxide. This process involves the hydrolysis of maleic anhydride to form maleic acid, which is then neutralized with sodium hydroxide to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Sodium maleate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid or fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens like chlorine or bromine.

Major Products:

Oxidation: Maleic acid, fumaric acid.

Reduction: Succinic acid.

Substitution: Halogenated maleate derivatives.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

Sodium maleate hydrate has diverse applications across multiple scientific disciplines, including chemistry, biology, and medicine.

Chemistry

- Reagent in Organic Synthesis : Used as a reagent in various organic reactions, facilitating the synthesis of complex molecules.

- Buffering Agent : Acts as a buffer in chemical reactions, maintaining pH stability during experiments.

Biology

- Enzyme Stabilization : Employed in biochemical assays to stabilize enzymes and proteins, enhancing their activity and reliability in experimental settings.

- Protease Inhibition : Research indicates that this compound may inhibit protease activity, which is crucial for regulating protein turnover in biological systems. This inhibition has potential therapeutic implications, particularly in cancer treatment where protease activity is dysregulated.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic properties, including its role in drug formulation and delivery systems.

- Biodegradability : As a relatively simple molecule, it may be biodegradable, offering avenues for environmentally friendly applications such as biodegradable plastics.

Industry

- Polymer Production : Utilized in the production of various polymers and resins, contributing to the development of new materials with desirable properties.

- Detergent Formulations : this compound can be involved in the formulation of detergents due to its properties as a chelating agent and stabilizer .

Study on Protease Inhibition

A study demonstrated that this compound effectively inhibits specific proteases involved in cancer progression. This suggests potential applications in cancer therapeutics where protease modulation can be beneficial.

Biochemical Assays

In various biochemical assays, this compound has been used to stabilize enzymes, improving their activity and reliability. This property makes it valuable for researchers working with sensitive biochemical reactions.

Environmental Applications

Research into the biodegradability of this compound highlighted its potential use in developing sustainable materials. This aligns with green chemistry initiatives aimed at reducing environmental impact.

Mecanismo De Acción

The mechanism of action of sodium maleate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. In industrial applications, it promotes adhesion by forming strong bonds with substrates such as metals and polymers .

Comparación Con Compuestos Similares

Maleic Acid: The parent compound of sodium maleate hydrate, used in similar applications but with different solubility and reactivity properties.

Fumaric Acid: The trans isomer of maleic acid, used in food and pharmaceutical industries.

Succinic Acid: A reduction product of maleic acid, used in the production of biodegradable polymers.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring precise pH control and metal ion chelation .

Actividad Biológica

Sodium maleate hydrate, a sodium salt of maleic acid, is recognized for its diverse biological activities and applications in various scientific fields. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the empirical formula C4H4Na2O5⋅xH2O and is typically encountered in a hydrated form. It is characterized by high solubility in water and the ability to form stable hydrates. The compound can be synthesized through the neutralization of maleic acid with sodium hydroxide:

Biological Activities

This compound exhibits several notable biological activities:

- Protease Inhibition : Studies suggest that this compound may inhibit protease activity, which is crucial for protein degradation and various biological processes. This modulation could have therapeutic implications in diseases where protease activity is dysregulated.

- Chelating Agent : The compound acts as a chelating agent, binding to metal ions and stabilizing enzymes and proteins. This property enhances its potential use in biochemical assays and therapeutic formulations.

- Biodegradability : As a relatively simple molecule, this compound is likely biodegradable, making it suitable for applications in green chemistry and biodegradable plastics.

The mechanism of action of this compound involves its interactions with various molecular targets:

- Interaction with Plasma Proteins : this compound forms hydrogen bonds with plasma proteins, influencing their transport functions and physiological roles.

- Stabilization of Enzymes : By chelating metal ions, it stabilizes enzymes, potentially enhancing their activity in biochemical reactions.

Case Studies

-

Protease Activity Modulation :

- A study demonstrated that this compound could effectively inhibit specific proteases involved in cancer progression. This suggests potential applications in cancer therapeutics where protease regulation is critical.

-

Enzyme Stabilization :

- Research revealed that this compound significantly improved the stability of certain enzymes during storage and application in laboratory settings, highlighting its utility as a stabilizing agent in biotechnological processes.

Comparative Analysis

The following table compares this compound with similar compounds based on their biological activities:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | C₄H₄Na₂O₅·xH₂O | High solubility; acts as a chelating agent |

| Sodium Fumarate | C₄H₄Na₂O₄ | Isomer; different double bond position |

| Potassium Maleate | C₄H₄K₂O₅ | Similar salt form; used in different applications |

| Sodium Malonate | C₄H₄Na₂O₄ | Used mainly in organic synthesis |

Applications

This compound is utilized across various fields:

- Chemistry : As a reagent in organic synthesis and buffer solutions.

- Biology : In biochemical assays for enzyme stabilization.

- Medicine : Investigated for potential therapeutic properties.

- Industry : Used in the production of polymers and resins.

Propiedades

Número CAS |

53172-74-0 |

|---|---|

Fórmula molecular |

C4H6Na2O6 |

Peso molecular |

196.07 g/mol |

Nombre IUPAC |

disodium;(Z)-but-2-enedioate;dihydrate |

InChI |

InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;; |

Clave InChI |

IBVHJKDBSOUFSS-SQDRRJMKSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

SMILES isomérico |

C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+] |

SMILES canónico |

C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+] |

Key on ui other cas no. |

25880-69-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.